molecular formula C16H18N4O3S B3877291 2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one

2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one

Cat. No. B3877291
M. Wt: 346.4 g/mol
InChI Key: BAQNZHAEYRBBCQ-ZROIWOOFSA-N
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Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one nitrogen, and one sulfur atom . They are often used as key structures in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The compound contains a thiazolidinone core, which is a five-membered ring with sulfur and nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The nitrobenzylidene group is a benzene ring with a nitro group (-NO2) and a methyl group (-CH3) attached .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For instance, the nitro group might undergo reduction reactions, and the double bond in the imine group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Thiazolidinones and piperidines are found in many biologically active compounds, so this compound could potentially have a variety of effects .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of biologically relevant functional groups, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

(5Z)-2-amino-5-[[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-4-6-19(7-5-10)12-3-2-11(8-13(12)20(22)23)9-14-15(21)18-16(17)24-14/h2-3,8-10H,4-7H2,1H3,(H2,17,18,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQNZHAEYRBBCQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one
Reactant of Route 4
2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one
Reactant of Route 5
2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one
Reactant of Route 6
2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one

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